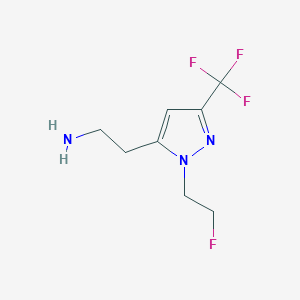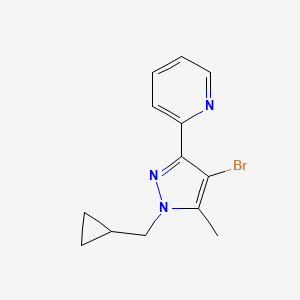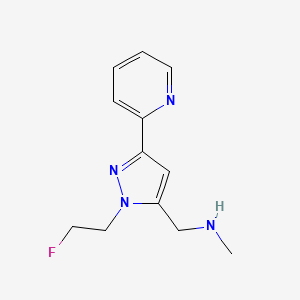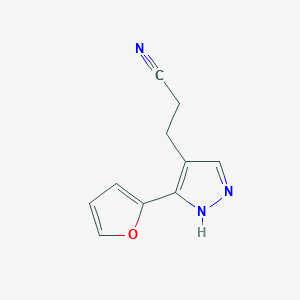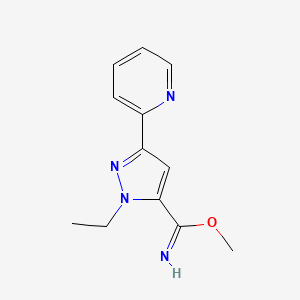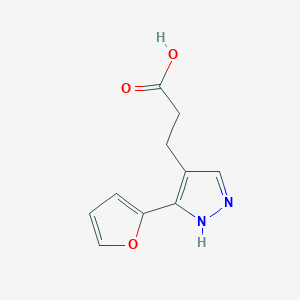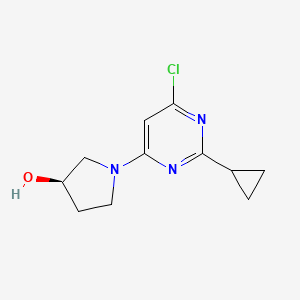
(R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol, also known as R-1-6CPP, is a synthetic compound with a unique chemical structure that has been studied for its potential applications in a variety of scientific research fields. R-1-6CPP is a cyclopropylpyrimidine derivative with a chiral center at the C-1 position and is of particular interest due to its potential for use as a chiral ligand in asymmetric synthesis. R-1-6CPP has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Pyrimidine derivatives, such as 4-(R)-pyrimidinium (4-halobenzoyl)methylides, demonstrate significant stability and reactivity variations, which are influenced by substituent types at the ylide carbanion and pyrimidinium cation moieties. These compounds have been explored for their nucleophilicity and reactivity in synthesis, showcasing their potential as nucleophilic reagents or 1,3-dipoles in various reactions. The study by Moldoveanu and Mangalagiu (2005) delves into the correlation between structure, stability, reactivity, and biological activity within this class, highlighting their applicability in facile synthesis techniques, including those enhanced by microwave irradiation, and their remarkable activity against microorganisms (Moldoveanu & Mangalagiu, 2005).
Biological Applications
Pyrrolo[2,3-d]pyrimidines, through a series of chemical transformations, have yielded compounds with notable antiviral activity, as demonstrated by Holý et al. (2002). These derivatives show inhibition against a range of viruses, including herpes simplex and retroviruses, highlighting the therapeutic potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).
Material Science and Optoelectronics
Thiopyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Hussain et al. (2020) explored the structural, electronic, and NLO characteristics of phenyl pyrimidine derivatives, indicating their potential for high-tech applications in NLO devices (Hussain et al., 2020).
Propriétés
IUPAC Name |
(3R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-5-10(15-4-3-8(16)6-15)14-11(13-9)7-1-2-7/h5,7-8,16H,1-4,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRJAGCGLOEPY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




